2-(isopropylthio)-5-(3-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
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Overview
Description
2-(isopropylthio)-5-(3-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is an intricate organic compound This compound is characterized by its highly condensed molecular framework, with functional groups such as nitro, isopropylthio, and cyclic amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isopropylthio)-5-(3-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multi-step organic reactions, starting from simpler organic molecules. One common approach involves the condensation of a suitable aniline derivative with an isothiocyanate to form a thiourea intermediate, followed by cyclization and further functionalization steps under controlled temperature and pH conditions. Solvents such as dichloromethane, ethanol, or acetonitrile may be used, and catalysts like Lewis acids or bases often facilitate the reactions.
Industrial Production Methods
Industrial-scale production would likely optimize these synthesis steps for efficiency and cost-effectiveness. This may involve continuous flow reactors to streamline the synthesis process, ensure consistent quality, and reduce waste. The use of automated systems for precise control of reaction conditions is also a consideration for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(isopropylthio)-5-(3-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione undergoes various chemical reactions:
Oxidation: Can transform the isopropylthio group into a sulfoxide or sulfone.
Reduction: The nitro group may be reduced to an amine, altering the electronic properties of the compound.
Substitution: Electrophilic or nucleophilic substitutions can modify the aryl ring.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reduction Reagents: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution Reagents: Halogenating agents like bromine or chlorine for electrophilic substitutions.
Major Products
Scientific Research Applications
This compound is versatile in scientific research, notably in the fields of chemistry, biology, and medicine:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Medicine: Investigated for its potential as an antineoplastic or antimicrobial agent, owing to its unique functional groups.
Industry: Utilized in the development of advanced materials, such as specialty polymers and coatings.
Mechanism of Action
The mechanism by which 2-(isopropylthio)-5-(3-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione exerts its effects typically involves interaction with specific molecular targets. The nitro group can engage in redox chemistry, influencing various biological pathways. Meanwhile, the compound's steric configuration and electronic properties enable selective binding to proteins or nucleic acids, disrupting their normal function.
Comparison with Similar Compounds
Compared to compounds like 2-(isopropylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione or 2-phenyl-5-(3-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione, this compound stands out due to its unique combination of functional groups:
2-(isopropylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione: Lacks the nitro group, thus having different redox properties.
2-phenyl-5-(3-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione: Lacks the isopropylthio group, altering its overall hydrophobicity and reactivity.
So, the beauty of 2-(isopropylthio)-5-(3-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione lies not just in its structure, but in its vast potential across various scientific fields. How do you feel about its applications in medicine? Intriguing, right?
Properties
IUPAC Name |
5-(3-nitrophenyl)-2-propan-2-ylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-10(2)29-20-22-18-17(19(26)23-20)15(11-5-3-6-12(9-11)24(27)28)16-13(21-18)7-4-8-14(16)25/h3,5-6,9-10,15H,4,7-8H2,1-2H3,(H2,21,22,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFQIQNFJIAEDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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